An In-depth Technical Guide to N-tert-Butyl-4-methoxybenzamide
An In-depth Technical Guide to N-tert-Butyl-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butyl-4-methoxybenzamide, a member of the substituted benzamide chemical class, represents a scaffold of significant interest in medicinal chemistry and materials science. Its structural features—a methoxy-substituted aromatic ring coupled with a sterically demanding tert-butyl amide group—confer upon it unique physicochemical properties that are being explored for various applications. This technical guide provides a comprehensive overview of N-tert-Butyl-4-methoxybenzamide, covering its synthesis, detailed spectroscopic characterization, potential applications in drug discovery based on the bioactivity of analogous structures, and robust analytical methodologies for its characterization and quantification. This document is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this versatile molecule.
Introduction and Chemical Identity
N-tert-Butyl-4-methoxybenzamide is a secondary amide characterized by a 4-methoxybenzoyl group attached to a tert-butylamine moiety. The presence of the electron-donating methoxy group on the aromatic ring and the bulky, lipophilic tert-butyl group are key determinants of its chemical reactivity, solubility, and biological interaction profile. Understanding these foundational characteristics is paramount for its strategic application in research and development.
Table 1: Core Chemical Identifiers for N-tert-Butyl-4-methoxybenzamide
| Identifier | Value | Source |
| CAS Number | 19486-73-8 | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Molecular Weight | 207.27 g/mol | [1] |
| IUPAC Name | N-tert-butyl-4-methoxybenzamide | [2] |
Synthesis and Mechanism
The synthesis of N-tert-Butyl-4-methoxybenzamide is most efficiently achieved via the acylation of tert-butylamine with a 4-methoxybenzoyl derivative. The most common and reliable method involves the use of 4-methoxybenzoyl chloride as the acylating agent.
Causality of the Synthetic Route
The chosen synthetic pathway leverages the high reactivity of the acid chloride, which readily undergoes nucleophilic attack by the primary amine, tert-butylamine. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The use of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent hydrolysis of the highly reactive acid chloride.
Experimental Protocol: Synthesis of N-tert-Butyl-4-methoxybenzamide
This protocol is adapted from established methodologies for benzamide synthesis.
Materials:
-
4-methoxybenzoyl chloride
-
tert-Butylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled solution of 4-methoxybenzoyl chloride with vigorous stirring over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-tert-Butyl-4-methoxybenzamide as a white solid.
Caption: Workflow for the synthesis of N-tert-Butyl-4-methoxybenzamide.
Physicochemical and Spectroscopic Characterization
The purity and identity of synthesized N-tert-Butyl-4-methoxybenzamide must be rigorously confirmed through a combination of physical and spectroscopic methods.
Table 2: Physicochemical Properties of N-tert-Butyl-4-methoxybenzamide
| Property | Value | Source |
| Appearance | White solid | [3] |
| Melting Point | 117–118 °C | [3] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate. | Inferred from synthetic protocols. |
Spectroscopic Data
The following data provides a reference for the characterization of N-tert-Butyl-4-methoxybenzamide.[3]
¹H NMR (400 MHz, CDCl₃):
-
δ 7.67 (d, J = 8.8 Hz, 2H): These two protons correspond to the aromatic protons ortho to the carbonyl group. They appear as a doublet due to coupling with the meta protons.
-
δ 6.88 (d, J = 8.8 Hz, 2H): These two protons are the aromatic protons meta to the carbonyl group and ortho to the methoxy group. They also appear as a doublet.
-
δ 5.89 (br s, 1H): This broad singlet is characteristic of the N-H proton of the secondary amide.
-
δ 3.82 (s, 3H): This singlet corresponds to the three protons of the methoxy group (-OCH₃).
-
δ 1.45 (s, 9H): This sharp singlet represents the nine equivalent protons of the tert-butyl group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 166.4: Carbonyl carbon of the amide.
-
δ 161.8: Aromatic carbon attached to the methoxy group.
-
δ 128.4: Aromatic carbons ortho to the carbonyl group.
-
δ 128.1: Quaternary aromatic carbon attached to the carbonyl group.
-
δ 113.5: Aromatic carbons meta to the carbonyl group.
-
δ 55.3: Carbon of the methoxy group.
-
δ 51.4: Quaternary carbon of the tert-butyl group.
-
δ 28.9: Carbons of the methyl groups of the tert-butyl group.
Infrared (IR) Spectroscopy (KBr):
-
ν_max 3330 cm⁻¹: N-H stretching vibration of the secondary amide.
-
ν_max 1646 cm⁻¹: C=O stretching vibration (Amide I band).
Applications in Drug Development: Inferred Potential
While specific biological activity data for N-tert-Butyl-4-methoxybenzamide is not extensively published, the broader class of benzamide derivatives has shown significant promise in various therapeutic areas. The structural motifs present in this molecule suggest several avenues for investigation.
Anti-inflammatory Potential
Numerous studies have demonstrated the anti-inflammatory properties of substituted benzamides.[4] The mechanism often involves the inhibition of key inflammatory mediators. For instance, structurally related compounds have been shown to modulate the NF-κB signaling pathway, which is a central regulator of the inflammatory response.[1] It is plausible that N-tert-Butyl-4-methoxybenzamide could exhibit similar activity, warranting investigation in assays such as lipopolysaccharide (LPS)-stimulated macrophage models to assess its effect on pro-inflammatory cytokine production.
Anticancer Activity
The benzamide scaffold is a well-established pharmacophore in oncology. For example, Entinostat, a benzamide-containing histone deacetylase (HDAC) inhibitor, has been investigated for cancer therapy.[3][5] Additionally, some benzamide derivatives have been identified as smoothened (SMO) antagonists, inhibiting the Hedgehog signaling pathway, which is implicated in certain cancers.[6] The potential of N-tert-Butyl-4-methoxybenzamide as an anticancer agent could be explored through cytotoxicity assays against a panel of cancer cell lines.
Caption: Inferred biological potential of N-tert-Butyl-4-methoxybenzamide.
Analytical Methodologies
Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of N-tert-Butyl-4-methoxybenzamide.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be the standard approach for the quantification of this compound.
Experimental Protocol: HPLC Method Development
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid for improved peak shape) would be a suitable starting point.
Procedure:
-
Standard Preparation: Prepare a stock solution of N-tert-Butyl-4-methoxybenzamide in acetonitrile or methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system. A scouting gradient (e.g., 10-90% acetonitrile over 20 minutes) can be used to determine the optimal elution conditions. The detection wavelength should be set at the λ_max of the compound, which can be determined using a UV-Vis spectrophotometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of N-tert-Butyl-4-methoxybenzamide, particularly for impurity profiling.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Procedure:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject the sample into the GC. A temperature gradient program will be necessary to ensure the elution of the compound. For example, an initial temperature of 100°C, ramped to 280°C. The mass spectrometer can be operated in full scan mode to identify the compound and any impurities based on their mass spectra.
Safety and Handling
As with any chemical, N-tert-Butyl-4-methoxybenzamide should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
N-tert-Butyl-4-methoxybenzamide is a compound with a straightforward synthesis and well-defined physicochemical properties. While its specific biological activities are yet to be fully elucidated, its structural relationship to a class of molecules with proven therapeutic potential makes it a compelling candidate for further investigation in drug discovery, particularly in the areas of anti-inflammatory and anticancer research. The analytical methods outlined in this guide provide a solid foundation for researchers to ensure the quality and purity of their work with this compound.
References
- A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate (4a–4j) were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate (3) with various substituted carboxylic acid... (Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH)
- A series of novel benzamide derivatives were prepared and evaluated using cell-based measurements. (Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed)
- NMR spectra were acquired using CDCl3 as solvent, running at 300 and 400 MHz for 1H, and at 75 and 100 MHz for 13C. (This journal is © The Royal Society of Chemistry 2017)
- N-TERT-BUTYL-4-METHOXY-BENZAMIDE AldrichCPR; CAS Number: 19486-73-8; Linear Formula: C12H17NO2 at Sigma-Aldrich. (N-TERT-BUTYL-4-METHOXY-BENZAMIDE AldrichCPR - Sigma-Aldrich)
- N-tert-Butyl-3-methoxybenzamide finds applications in various fields: "Pharmaceuticals: Its potential anti-inflammatory and analgesic properties make it a candidate for drug development." (Buy N-tert-Butyl-3-methoxybenzamide | 49834-28-8 - Smolecule)
- Pharmaceutical analysis relies heavily on accurate, sensitive, and validated analytical techniques to ensure the identity, quality, and efficacy of drug products.
- A series of N-substituted benzamide derivatives designed based on Entinostat (MS-275) were synthesized, and characterized by IR, MS, 1H NMR and 13C NMR.
- N-(tert-butyl)-3-fluoro-4-methoxybenzamide | C12H16FNO2 | CID 51197821 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (N-(tert-butyl)-3-fluoro-4-methoxybenzamide | C12H16FNO2 | CID - PubChem)
- N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940 - PubChem - NIH)
- N-tert-Butyl-4-methoxybenzamide | 19486-73-8 - ChemicalBook (N-tert-Butyl-4-methoxybenzamide | 19486-73-8 - ChemicalBook)
- Product F236177 - Molecular Formula: C12H17NO2, Purity: 96.0%, State: Solid. (N-(tert-Butyl)-4-methoxybenzamide - Fluorochem)
Sources
- 1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Buy N-tert-Butyl-3-methoxybenzamide | 49834-28-8 [smolecule.com]
- 6. benchchem.com [benchchem.com]
